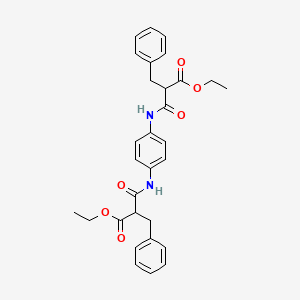![molecular formula C16H24N2O3S B4924174 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) and multitargeted receptor tyrosine kinase inhibitor (RTKI). It is a synthetic compound that has been extensively studied for its anti-cancer properties. Sunitinib has been approved by the FDA for the treatment of kidney cancer and gastrointestinal stromal tumors (GISTs).
作用機序
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). This leads to the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of RTKs, leading to the inhibition of angiogenesis and induction of apoptosis. 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide also affects the immune system, by inhibiting the activity of regulatory T cells, which are involved in suppressing the immune response. This leads to the activation of the immune system, which can help to fight cancer.
実験室実験の利点と制限
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to study its effects on cancer cells. It has been extensively studied, and its mechanism of action is well understood. However, 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide also has some limitations for lab experiments. It can be toxic to normal cells, which can make it difficult to study its effects on cancer cells in vitro. It also has a short half-life, which can make it difficult to maintain effective concentrations in vivo.
将来の方向性
There are many future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide. One area of research is the development of new RTKIs that are more selective and have fewer side effects. Another area of research is the combination of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide with other drugs, such as chemotherapy and immunotherapy, to improve its efficacy. Additionally, the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide in other types of cancer, such as breast and lung cancer, is an area of active research. Finally, the development of biomarkers to predict response to 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is an important area of research, which can help to personalize cancer treatment.
合成法
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide involves several steps, starting with the reaction of 2,5-dimethylbenzene with chlorosulfonic acid, followed by the addition of N-ethyl-4-piperidone. The resulting compound is then treated with ammonia to yield 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide.
科学的研究の応用
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been widely studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including renal cell carcinoma and GISTs. 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide works by blocking the activity of RTKs, which are involved in the growth and survival of cancer cells.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-17-16(19)14-7-9-18(10-8-14)22(20,21)15-11-12(2)5-6-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKLSHZAZTLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![4-(2,3-dichlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924097.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4924106.png)
![5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4924108.png)


![1-[4-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4924128.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)